(2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final coupling with the methoxyphenyl group. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
(2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The triazole and pyridine moieties are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-methoxyphenyl)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one
- (2E)-3-(2-methoxyphenyl)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(2-methoxyphenyl)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23N5O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H23N5O2/c1-18-9-11-19(12-10-18)16-27-25-28-24(21-7-5-15-26-17-21)29-30(25)23(31)14-13-20-6-3-4-8-22(20)32-2/h3-15,17H,16H2,1-2H3,(H,27,28,29)/b14-13+ |
InChI Key |
MOAYAWTVRKIKCL-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)/C=C/C3=CC=CC=C3OC)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C=CC3=CC=CC=C3OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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